molecular formula C19H19NO6 B11055894 5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(furan-2-yl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11055894
M. Wt: 357.4 g/mol
InChI Key: VIUQWWOTRBCQAT-ICFOKQHNSA-N
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Description

5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-METHOXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-METHOXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Functional Group Modifications: Introduction of the furan, hydroxy, methoxybenzoyl, and methoxyethyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new drugs.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-METHOXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-METHOXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar compounds might include other pyrrolone derivatives with different substituents.

Uniqueness

    Functional Groups: The specific combination of functional groups in 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-METHOXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE might confer unique chemical and biological properties.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

(4Z)-5-(furan-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H19NO6/c1-24-11-9-20-16(14-4-3-10-26-14)15(18(22)19(20)23)17(21)12-5-7-13(25-2)8-6-12/h3-8,10,16,21H,9,11H2,1-2H3/b17-15-

InChI Key

VIUQWWOTRBCQAT-ICFOKQHNSA-N

Isomeric SMILES

COCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC=CO3

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CO3

Origin of Product

United States

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